
ADAMTS-5 inhibitor
Vue d'ensemble
Description
L'Inhibiteur d'ADAMTS-5 est un composé conçu pour inhiber l'activité de l'enzyme A Disintegrin And Metalloproteinase with Thrombospondin Motifs-5 (ADAMTS-5). Cette enzyme joue un rôle crucial dans la dégradation de l'aggrécan, un composant majeur du cartilage. L'activité dysrégulée de l'ADAMTS-5 est associée à la progression de l'arthrose, ce qui en fait une cible importante pour l'intervention thérapeutique .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse des inhibiteurs d'ADAMTS-5 implique généralement la création de petites molécules capables de se lier efficacement à l'enzyme et d'inhiber son activité. Une approche courante est la conception d'arylsulfonamides à base de sucre, qui exploitent la capacité de liaison de la β-N-acétyl-d-glucosamine . La voie de synthèse implique les étapes suivantes :
Formation du noyau d'arylsulfonamide : Cette étape implique la réaction d'un halogénoaryle avec un sulfonamide en milieu basique pour former le noyau d'arylsulfonamide.
Attachement du groupement sucre : Le groupement sucre, β-N-acétyl-d-glucosamine, est ensuite attaché au noyau d'arylsulfonamide par une réaction de glycosylation.
Purification et caractérisation : Le produit final est purifié par des techniques chromatographiques et caractérisé par des méthodes spectroscopiques telles que la résonance magnétique nucléaire (RMN) et la spectrométrie de masse (SM).
Méthodes de production industrielle
La production industrielle des inhibiteurs d'ADAMTS-5 implique la mise à l'échelle des voies de synthèse mentionnées ci-dessus. Le processus comprend l'optimisation des conditions réactionnelles pour assurer un rendement et une pureté élevés du produit final. L'utilisation de systèmes automatisés de synthèse et de purification est courante dans les milieux industriels pour améliorer l'efficacité et la reproductibilité .
Analyse Des Réactions Chimiques
Glycoconjugated Arylsulfonamides: Exosite Targeting
The design of β-N-acetyl-d-glucosamine (GlcNAc)-linked arylsulfonamides (e.g., compound 4b ) exploits interactions with the ADAMTS-5 Dis domain exosite. Critical modifications include:
-
Linker Optimization : An n-propyloxy linker between GlcNAc and the arylsulfonamide enhanced inhibitory activity (IC~50~ = 5.3 µM) compared to direct linkage (IC~50~ = 67.5 µM) .
-
Zinc-Binding Group (ZBG) Removal : Replacing the carboxylate ZBG with a sec-butyl group improved selectivity (>5-fold for ADAMTS-5 vs. ADAMTS-4) .
-
Stereochemical Specificity : Substitution of GlcNAc with GalNAc or benzoyl groups abolished activity, highlighting the necessity of GlcNAc’s hydroxyl configuration .
Table 1: SAR of Glycoconjugated Arylsulfonamides
Compound | Modification | ADAMTS-5 IC~50~ (µM) | ADAMTS-4 IC~50~ (µM) |
---|---|---|---|
1 | Carboxylate ZBG | 22.3 | 24.1 |
3b | Direct GlcNAc linkage | 67.5 | >100 |
4b | n-Propyloxy linker + sec-butyl | 5.3 | >100 |
5b | GalNAc substitution | >100 | >100 |
Triazine-Based Inhibitors: ELT-Derived Scaffolds
Encoded library technology identified a triazine-sulfonamide scaffold (e.g., compound 8 ) lacking traditional ZBGs. Key features include:
-
Triazine Core : Substitutions at the 4- and 6-positions with butenylamino and thiazolylmethylamino groups conferred potency (IC~50~ = 30 nM) .
-
Sulfonamide Tail : A 4-propylbenzenesulfonamide enhanced hydrophobic interactions with the S1′ pocket .
-
Selectivity : >1,000-fold selectivity over MMP-13 and TACE was achieved through optimized side chains .
Table 2: Activity of Triazine-Based Inhibitors
Compound | ADAMTS-5 IC~50~ (nM) | ADAMTS-4 IC~50~ (nM) | MMP-13 IC~50~ (nM) |
---|---|---|---|
8 | 30 | >1,600 | >10,000 |
15f | 18 | >1,600 | >10,000 |
Hydantoin Derivatives: Stereochemical Precision
GLPG1972/S201086, a clinical-stage inhibitor, exemplifies the role of stereochemistry:
-
Hydantoin Core Synthesis : A Bucherer–Bergs reaction converted γ-keto ester 59 to racemic hydantoin 60 , followed by chiral separation to isolate the active S-enantiomer .
-
Piperazine Linker : A methyl-substituted piperazine improved binding via hydrophobic interactions with Leu~443~ .
-
Cocrystallization Insights : The S-configuration enabled hydrogen bonding with Gly~380~ and Leu~379~, critical for sub-nanomolar potency (IC~50~ = 0.84 nM) .
Table 3: Impact of Stereochemistry on GLPG1972
Enantiomer | ADAMTS-5 IC~50~ (nM) | Selectivity (vs. ADAMTS-4) |
---|---|---|
S-25 | 84 | >47-fold |
R-25 | >4,000 | Inactive |
Antibody-Based Exosite Inhibitors
Monoclonal antibodies targeting the ADAMTS-5 spacer domain (e.g., 3F8) achieved IC~50~ = 1.3 nM by blocking proteoglycan binding without zinc chelation . Kinetic studies revealed non-competitive inhibition, distinct from small molecules .
Applications De Recherche Scientifique
Types of Inhibitors
-
Small Molecule Inhibitors :
- GLPG1972/S201086 : This orally available inhibitor has shown promise in clinical trials for knee osteoarthritis. It selectively inhibits ADAMTS-5 and has demonstrated efficacy in reducing aggrecan degradation in preclinical models .
- Compound 4b : A selective exosite inhibitor identified through structure-activity relationship studies. It targets a unique binding site on ADAMTS-5, showing improved selectivity over other related enzymes like ADAMTS-4 .
- Monoclonal Antibodies :
Osteoarthritis Treatment
Osteoarthritis is characterized by cartilage degradation, where ADAMTS-5 plays a central role. Inhibition of this enzyme has been extensively studied as a disease-modifying osteoarthritis drug (DMOAD).
- Clinical Trials : GLPG1972/S201086 was evaluated in a phase 2 clinical trial (NCT03595618) for its effectiveness in treating knee osteoarthritis. Although it showed promising results in preclinical studies, the clinical outcomes have varied, with some trials reporting no significant reduction in cartilage loss or symptoms .
Case Studies
- Mouse Models : In a study involving destabilization of the medial meniscus (DMM) in mice, treatment with an anti-ADAMTS-5 monoclonal antibody significantly slowed cartilage degeneration and reduced pain-related behaviors . This highlights the potential for ADAMTS-5 inhibitors to provide both structural and symptomatic relief.
- Human Cartilage Explants : In vitro studies using human cartilage explants demonstrated that selective small molecule inhibitors could effectively reduce aggrecanase-mediated degradation under inflammatory conditions induced by interleukin-1β .
Table of Key Findings
Inhibitor Type | Compound Name | Mechanism of Action | Clinical Status | Key Findings |
---|---|---|---|---|
Small Molecule | GLPG1972/S201086 | Selective inhibition of ADAMTS-5 | Phase 2 trial ongoing | Reduced glycosaminoglycan release; IC50 < 1.5 μM |
Small Molecule | Compound 4b | Exosite inhibitor | Preclinical | High selectivity; improved inhibition against ADAMTS-4 |
Monoclonal Antibody | Anti-ADAMTS-5 mAb | Neutralization of ADAMTS-5 activity | Preclinical | Slowed cartilage degeneration; alleviated pain |
Mécanisme D'action
ADAMTS-5 Inhibitors exert their effects by binding to the enzyme ADAMTS-5 and inhibiting its activity. The inhibitors typically target the interface of the metalloproteinase and disintegrin-like domains of the enzyme. This binding is mediated by hydrogen bonds between the inhibitor and specific amino acid residues in the enzyme, such as lysine residues K532 and K533 . By inhibiting ADAMTS-5, these compounds prevent the degradation of aggrecan, thereby protecting cartilage from damage .
Comparaison Avec Des Composés Similaires
Les inhibiteurs d'ADAMTS-5 sont uniques par leur haute sélectivité et leur puissance par rapport à d'autres inhibiteurs de la famille ADAMTS. Des composés similaires comprennent :
Inhibiteurs d'ADAMTS-4 : Ces inhibiteurs ciblent l'ADAMTS-4, une autre enzyme impliquée dans la dégradation de l'aggrécan.
GLPG1972/S201086 : Il s'agit d'un inhibiteur d'ADAMTS-5 puissant et sélectif qui a donné des résultats prometteurs dans des études précliniques et cliniques.
Dérivés d'amide d'isoindoline : Ces composés sont également des inhibiteurs puissants d'ADAMTS-5 avec une biodisponibilité orale élevée.
Activité Biologique
ADAMTS-5 (A Disintegrin and Metalloproteinase with Thrombospondin Motifs-5) is a critical enzyme involved in the degradation of aggrecan, a vital component of cartilage. Inhibition of ADAMTS-5 has emerged as a promising therapeutic strategy for osteoarthritis (OA) and other degenerative joint diseases. This article reviews the biological activity of ADAMTS-5 inhibitors, focusing on their mechanisms, efficacy in preclinical and clinical studies, and potential implications for treatment.
ADAMTS-5 inhibitors function by selectively blocking the enzyme's activity, thereby preventing the breakdown of aggrecan in cartilage. The mechanism can involve:
- Exosite Inhibition : Recent studies have identified specific exosites on ADAMTS-5 that can be targeted by inhibitors. For instance, a glycoconjugated arylsulfonamide was shown to selectively inhibit ADAMTS-5 without affecting ADAMTS-4, demonstrating a significant increase in selectivity .
- Monoclonal Antibodies : Neutralizing antibodies against ADAMTS-5 have been developed to block its activity effectively. These antibodies have demonstrated the ability to slow cartilage degeneration and reduce associated pain in animal models .
Efficacy in Preclinical Studies
Preclinical evaluations of ADAMTS-5 inhibitors have provided significant insights into their potential therapeutic benefits:
- Animal Models : Studies using mouse models of OA have shown that administration of ADAMTS-5 inhibitors leads to:
- Biochemical Assays : Various assays have been employed to measure the efficacy of these inhibitors:
Clinical Development
Several ADAMTS-5 inhibitors are currently undergoing clinical trials:
- GLPG1972/S201086 : This orally available inhibitor has shown promise in Phase II clinical trials for knee OA, demonstrating potent and selective inhibition of ADAMTS-5 with an IC50 < 1.5 μM . The clinical data suggest that it may serve as a disease-modifying osteoarthritis drug (DMOAD).
Case Study 1: Use of Monoclonal Antibodies
In a study involving a monoclonal antibody targeting ADAMTS-5, mice subjected to destabilization of the medial meniscus showed:
- Significant slowing of cartilage degeneration when treated with the antibody from 4 to 16 weeks post-surgery.
- A correlation between treatment and decreased levels of monocyte chemoattractant protein (MCP)-1, indicating reduced inflammatory responses in dorsal root ganglia cells .
Case Study 2: Phase II Trials
The ongoing clinical trials for GLPG1972/S201086 are evaluating its safety, tolerability, and pharmacodynamics in patients with knee OA. Preliminary results indicate promising outcomes regarding pain relief and functional improvement .
Table 1: Summary of Key Studies on ADAMTS-5 Inhibitors
Propriétés
IUPAC Name |
(5Z)-5-[[5-[(4-chlorophenyl)methylsulfanyl]-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClF3N3OS3/c1-23-14(26-7-8-2-4-9(17)5-3-8)10(12(22-23)16(18,19)20)6-11-13(24)21-15(25)27-11/h2-6H,7H2,1H3,(H,21,24,25)/b11-6- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYPRDPBCXSVBN-WDZFZDKYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C=C2C(=O)NC(=S)S2)SCC3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C(=N1)C(F)(F)F)/C=C\2/C(=O)NC(=S)S2)SCC3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClF3N3OS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.